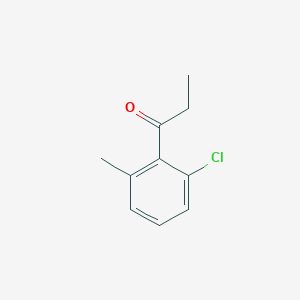

2'-Chloro-6'-methylpropiophenone

Description

Significance of α-Haloketones as Versatile Synthetic Intermediates

The utility of α-haloketones in organic synthesis stems from the presence of two electrophilic sites within the molecule: the α-carbon and the carbonyl carbon. nih.govresearchgate.net This dual reactivity allows them to participate in a diverse range of reactions, serving as precursors for the synthesis of more complex molecules, including various heterocyclic compounds. wikipedia.orgnih.govmdpi.com The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon particularly susceptible to nucleophilic attack. nih.gov

α-Haloketones are key building blocks for the synthesis of numerous biologically active molecules, including those with anticancer, antibacterial, and antifungal properties. researchgate.netmdpi.com They are instrumental in well-known reactions such as the Favorskii rearrangement, which converts α-haloketones into carboxylic acids and their derivatives. numberanalytics.comorganicreactions.org Furthermore, these compounds can be used to generate α,β-unsaturated ketones through dehydrobromination, a critical transformation in synthetic organic chemistry. libretexts.orgpressbooks.pub Their ability to react with a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur, underscores their versatility in constructing complex molecular architectures. nih.gov

Overview of General Halogenation Strategies for Ketonic Substrates

The most common method for synthesizing α-haloketones is through the direct halogenation of a ketone at the α-position. mdpi.comwikipedia.org This can be achieved under either acidic or basic conditions. wikipedia.org

Acid-Catalyzed Halogenation:

In the presence of an acid catalyst, ketones undergo tautomerization to form an enol intermediate. libretexts.org This enol, which is nucleophilic, then reacts with an electrophilic halogen (Cl₂, Br₂, or I₂). libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in a solvent such as acetic acid. pressbooks.pubmasterorganicchemistry.com A key feature of acid-catalyzed halogenation is that the rate of reaction is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration. pressbooks.pub This is because the rate-determining step is the formation of the enol. libretexts.orglibretexts.org Typically, under acidic conditions, only one α-hydrogen is replaced by a halogen because the introduction of a halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable. wikipedia.org

Base-Promoted Halogenation:

Under basic conditions, a hydroxide (B78521) ion removes an α-hydrogen to form an enolate ion. organicchemistrytutor.com The enolate, being highly nucleophilic, then attacks the halogen. organicchemistrytutor.comopenochem.org In contrast to acid-catalyzed reactions, successive halogenations are faster in basic solutions. wikipedia.org The electron-withdrawing nature of the first halogen atom makes the remaining α-hydrogens more acidic and easier to remove. wikipedia.org In the case of methyl ketones, this can lead to the formation of a trihalomethyl ketone, which can then undergo the haloform reaction to produce a carboxylic acid and a haloform (CHX₃). wikipedia.orgjove.com

The choice between acidic and basic conditions can also influence the regioselectivity of the halogenation of unsymmetrical ketones. In acidic solution, the halogen typically adds to the more substituted α-carbon, as this proceeds through the more stable, more substituted enol. pressbooks.pubwikipedia.org Conversely, in basic solution, halogenation occurs at the less substituted α-carbon due to the lower steric hindrance for the attacking base. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-(2-chloro-6-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11ClO/c1-3-9(12)10-7(2)5-4-6-8(10)11/h4-6H,3H2,1-2H3 |

InChI Key |

KZMGRXHQECJOEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Methylpropiophenone and Substituted Propiophenone Derivatives

Direct Halogenation Approaches for Propiophenone (B1677668) Cores

Direct halogenation of the α-carbon of a ketone is a common method for producing α-haloketones. libretexts.org This transformation can be catalyzed by either acids or bases. libretexts.org

The α-chlorination of ketones is frequently accomplished using electrophilic chlorine sources. thieme-connect.de This process involves the reaction of a ketone with a reagent that can deliver a "Cl+" equivalent. pitt.eduwikipedia.org The reaction typically proceeds through an enol or enolate intermediate. wikipedia.org

A variety of reagents have been developed for this purpose, each with its own advantages regarding selectivity and reaction conditions. Commonly used α-chlorinating agents for ketones include copper(II) chloride, sulfuryl chloride (SO2Cl2), trichloroisocyanuric acid (TCCA), 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), p-toluenesulfonyl chloride, N-chlorosuccinimide (NCS), and elemental chlorine. researchgate.net The choice of reagent can be critical, as high reactivity can sometimes lead to polychlorination. acsgcipr.org

To achieve mono-chlorination at the less substituted α-position, non-equilibrating conditions can be employed, such as using lithium diisopropylamide (LDA) to form the kinetic enolate, followed by the addition of a chlorine source like p-toluenesulfonyl chloride. pitt.edu

Table 1: Electrophilic Chlorination of Ketones

| Ketone Substrate | Chlorinating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclododecanone | p-Toluenesulfonyl chloride | LDA | THF | 83 | pitt.edu |

| 4-tert-Butylcyclohexanone | p-Toluenesulfonyl chloride | LDA | THF | 77 | pitt.edu |

This table presents data on the electrophilic chlorination of various ketone substrates, highlighting the reagents, conditions, and resulting yields.

While electrophilic chlorination is more common, nucleophilic approaches using simple chloride salts offer a greener alternative, avoiding corrosive reagents. nih.gov These methods typically require activation of the ketone substrate. One such strategy involves the catalytic enantioselective α-chlorination of ketones using aqueous sodium chloride (NaCl) as the chlorine source. nih.gov This process can utilize a chiral thiourea (B124793) catalyst to facilitate the reaction with racemic α-keto sulfonium salts, achieving high efficiency and enantioselectivity under mild conditions. nih.gov The sulfonium group plays a key role in enabling a dynamic kinetic resolution through a chiral anion binding mechanism within a phase-transfer system. nih.gov

Simple chloride salts like NaCl, KCl, or LiCl are common sources for nucleophilic chloride. acsgcipr.org The reactivity in these substitution reactions can be significantly enhanced by using ionic liquids as the solvent. acsgcipr.org

Photochemical methods provide an alternative pathway for the synthesis of α-haloketones, often proceeding under mild conditions. chemistryviews.org One such method involves the synthesis of α-haloketones from styrene derivatives using a copper-modified graphitic carbon nitride (Cu-C3N4) catalyst, with nickel chloride as the halogen source and oxygen from the air as the oxidant. chemistryviews.org This reaction is optimized for the conversion of styrene to 2-chloroacetophenone. chemistryviews.org The process is initiated by irradiation with light, which activates the catalyst to generate oxygen-centered radicals. chemistryviews.org The selectivity of the reaction is enhanced by the slow formation of chlorine radicals from nickel chloride hexahydrate. chemistryviews.org

Table 2: Optimized Conditions for Photochemical Synthesis of 2-chloroacetophenone

| Parameter | Optimal Condition |

|---|---|

| Halogen Source | Nickel chloride hexahydrate |

| Catalyst | Copper-modified graphitic carbon nitride (Cu-C3N4) |

| Oxidant | Oxygen (from air) |

| Solvent | Mixture of ethyl acetate (B1210297) and isopropanol |

This table summarizes the optimized reaction conditions for the photochemical synthesis of 2-chloroacetophenone from styrene. chemistryviews.org

A method for the selective synthesis of unsymmetrical α-haloketones involves the reductive halogenation of α,β-unsaturated ketones. nih.gov This transformation can be achieved using trichlorosilane as the reducing agent and an N-halosuccinimide as the electrophilic halogen source, catalyzed by triphenylphosphine (B44618) oxide. nih.gov This approach allows for the controlled formation of α-haloketones from enones. nih.gov The halogenation of α,β-unsaturated ketones with iodine can selectively occur at the more saturated alpha carbon. wikipedia.orgfiveable.me

Modular Synthesis through Functionalization of Propiophenone Precursors

Building the target molecule from simpler, functionalized precursors is a versatile synthetic strategy. This approach allows for the introduction of various substituents on the aromatic ring prior to the formation of the propiophenone core.

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for forming aryl ketones. wikipedia.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org Aluminum trichloride (B1173362) (AlCl3) is a commonly used catalyst for this transformation. wikipedia.org

In the context of synthesizing a precursor for 2'-Chloro-6'-methylpropiophenone, a Friedel-Crafts acylation would typically be performed on a substituted benzene (B151609) ring. For instance, the synthesis of 4'-methylpropiophenone can be achieved through the acylation of toluene with propionic anhydride using a solid superacid catalyst. scribd.com Similarly, 2-methyl-propiophenone can be synthesized by reacting benzene with isobutyryl chloride in the presence of aluminum chloride. google.comgoogleapis.com The resulting ketone is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org

A general procedure for Friedel-Crafts acylation involves adding the Lewis acid catalyst to a solution of the aromatic compound and the acylating agent at a controlled temperature, often starting at low temperatures. google.comgoogleapis.com The reaction is then allowed to proceed, followed by quenching with ice and water to decompose the catalyst and isolate the product. google.comyoutube.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloroacetophenone |

| 2-methyl-propiophenone |

| 4'-methylpropiophenone |

| 4-tert-Butylcyclohexanone |

| Aluminum trichloride |

| Benzene |

| Copper(II) chloride |

| Cyclododecanone |

| Isobutyryl chloride |

| Lithium diisopropylamide |

| N-chlorosuccinimide |

| Nickel chloride |

| p-Toluenesulfonyl chloride |

| Propionic anhydride |

| Styrene |

| Sulfuryl chloride |

| Toluene |

| Trichloroisocyanuric acid |

| Trichlorosilane |

Strategies for Regioselective Introduction of Chloro- and Methyl Substituents on Aromatic Rings

The synthesis of this compound necessitates the precise installation of chloro and methyl groups onto an aromatic ring, a process governed by the principles of electrophilic aromatic substitution. The relative positions of these substituents are critical and are dictated by their directing effects. Both methyl and chloro groups are ortho, para-directors; however, the methyl group is an activating group, while chlorine is a deactivating group. When multiple substituents are present on a benzene ring, the position of a subsequent substitution is determined by the directing effects of the existing groups. youtube.com

In a scenario where both an activating and a deactivating group are present, the activating group typically governs the regioselectivity of the reaction. For the synthesis of a precursor to this compound, such as 1-chloro-3-methylbenzene, one might start with toluene (methylbenzene). The methyl group will direct incoming electrophiles to the ortho and para positions. Chlorination of toluene would yield a mixture of o-chlorotoluene and p-chlorotoluene. To achieve the desired 2,6-disubstituted pattern on the propiophenone, the acylation step (Friedel-Crafts acylation) would be performed on a 1-chloro-3-methylbenzene (m-chlorotoluene) substrate. In this case, both the chloro and methyl groups direct the incoming acyl group. The methyl group directs to its ortho and para positions, while the chloro group directs to its ortho and para positions. The steric hindrance from the existing substituents and the electronic effects will influence the final position of the propanoyl group.

Modern synthetic methods offer advanced control over regioselectivity. For instance, palladium(II)-catalyzed C-H chlorination has been developed for the one-pot synthesis of 2-chlorophenols with excellent regioselectivity at room temperature. researchgate.net While this specific example is for phenols, it highlights the development of catalytic systems to control the position of halogenation on an aromatic ring. The use of directing groups that can be later removed or modified is another sophisticated strategy to achieve specific substitution patterns that are not favored under standard electrophilic substitution conditions.

| Strategy | Description | Key Factors Influencing Regioselectivity |

| Sequential Electrophilic Aromatic Substitution | Introduction of substituents one by one, utilizing their inherent directing effects. | Activating/deactivating nature of substituents, steric hindrance. |

| Directed ortho Metalation (DoM) | A functional group directs deprotonation to the adjacent ortho position, followed by quenching with an electrophile. | Nature of the directing group, organometallic reagent, electrophile. |

| Catalytic C-H Functionalization | Transition metal catalysts are used to selectively activate and functionalize a specific C-H bond on the aromatic ring. | Catalyst, ligand, directing group, reaction conditions. |

| Use of Blocking Groups | Temporarily blocking a more reactive position to force substitution at a less favored site. The blocking group is removed in a subsequent step. | Stability of the blocking group, conditions for its removal. |

Chemoselective Addition Protocols for α'-Haloketone Formation

The formation of α'-haloketones, such as the chlorination of 2'-methylpropiophenone at the α-position, requires methods that selectively halogenate the carbon adjacent to the carbonyl group without affecting the aromatic ring. A variety of reagents and protocols have been developed to achieve this chemoselectivity.

One effective method involves the use of acetyl chloride as the chlorinating agent with a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). This reaction is noted for its high chemo- and regioselectivity, providing α-chloro ketones in good yields without promoting nuclear chlorination on activated aromatic rings. arkat-usa.org For instance, acetophenone and its derivatives undergo smooth α-chlorination under these mild conditions. arkat-usa.org

Another powerful and chemoselective protocol is the addition of halomethyllithium carbenoids to Weinreb amides. nih.govorganic-chemistry.orgresearchgate.netunivie.ac.at This method allows for the straightforward synthesis of α'-haloketones. The use of Weinreb amides is crucial as the resulting tetrahedral intermediate is stable at low temperatures (e.g., -78 °C), preventing a second addition of the carbenoid which would otherwise lead to the formation of carbinols. organic-chemistry.orgresearchgate.net This approach is versatile and tolerates a range of functional groups on the aromatic ring, including halogens. organic-chemistry.org

Furthermore, α-haloketones can serve as valuable intermediates themselves, displaying two electrophilic sites: the carbonyl carbon and the halogen-bearing carbon. nih.gov Methodologies have been developed for the chemoselective addition of nucleophiles to the carbonyl group of α-haloketones without displacing the halogen. For example, difluoroenolates have been shown to add chemoselectively to the carbonyl group of α-haloketones under mild conditions, yielding difluorinated halohydrins. nih.gov

| Method | Reagents | Key Features |

| Ceric Ammonium Nitrate Catalysis | Acetyl chloride, Ceric Ammonium Nitrate (catalyst) | Mild conditions, high chemoselectivity, avoids aromatic ring chlorination. arkat-usa.org |

| Halomethyllithium Addition to Weinreb Amides | Halomethyllithium carbenoids, N-methoxy-N-methylamides (Weinreb amides) | Prevents over-addition to form carbinols, stable intermediate, good yields. organic-chemistry.orgresearchgate.net |

| Direct Chlorination | Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) | Common reagents, but may require careful control of conditions to avoid side reactions. arkat-usa.org |

| Trichloroisocyanuric Acid (TCCA) | TCCA, TEMPO (for primary alcohols), Methanol (for secondary alcohols) | Can convert alcohols directly to α-chloro ketones, with TCCA acting as both oxidant and halogenating agent. organic-chemistry.org |

Enantioselective Synthesis of α-Chlorinated Ketones

The synthesis of α-chlorinated ketones in an enantiomerically pure form is of significant interest as these compounds are valuable chiral building blocks. Two primary strategies for achieving this are asymmetric catalysis and dynamic kinetic resolution.

Asymmetric Catalysis in α-Haloketone Synthesis

Asymmetric catalysis employs a chiral catalyst to control the stereochemical outcome of the α-halogenation reaction. This approach can be broadly categorized into organocatalysis and metal-based catalysis.

Organocatalysis has emerged as a powerful tool for the enantioselective α-chlorination of carbonyl compounds. For example, chiral amines like L-proline amides and diphenylpyrrolidine can catalyze the reaction between aldehydes and N-chlorosuccinimide (NCS) to produce α-chloro aldehydes with high yields and enantioselectivities. organic-chemistry.org The mechanism often involves the formation of a chiral enamine intermediate which then reacts with the electrophilic chlorine source. organic-chemistry.org Similarly, chiral squaramide catalysts have been used for the enantioselective α-chlorination of α-tertiary silyl ketene acetals, proceeding through non-covalent interactions to activate and orient the reactants. nih.gov

Transition metal catalysis also offers effective routes to chiral α-haloketones. Chiral nickel(II)-dbfox complexes have been successfully used in the enantioselective chlorination of carbonyl compounds. organic-chemistry.org A mechanistically distinct approach involves the use of nucleophilic chloride sources. A chiral thiourea catalyst has been shown to facilitate the enantioconvergent chlorination of α-keto sulfonium salts using aqueous sodium chloride as the chlorine source. nih.gov This method operates under a phase-transfer system and proceeds via a chiral anion binding mechanism. nih.gov

| Catalyst Type | Example Catalyst | Substrate | Halogen Source | Key Feature |

| Organocatalyst (Amine) | (2R,5R)-Diphenylpyrrolidine | Aldehydes | NCS | Forms a chiral enamine intermediate. organic-chemistry.org |

| Organocatalyst (Squaramide) | Chiral arylpyrrolidino squaramide | Silyl ketene acetals | NCS | Non-covalent catalysis. nih.gov |

| Organocatalyst (Thiourea) | Chiral thiourea | α-Keto sulfonium salts | NaCl | Nucleophilic chlorination, dynamic kinetic resolution. nih.gov |

| Transition Metal Catalyst | dbfox-Ni(II) complex | Carbonyl compounds | - | Lewis acid catalysis. organic-chemistry.org |

Dynamic Kinetic Resolution Methodologies

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single enantiomer of a product. This process combines a kinetic resolution step with in-situ racemization of the starting material. For a DKR to be efficient, the rate of racemization of the starting material must be faster than or comparable to the rate of the resolution reaction.

In the context of α-haloketones, a racemic mixture of the ketone can be subjected to a reaction with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. Simultaneously, conditions are applied that facilitate the racemization of the unreacted α-haloketone. The configurational lability of the stereocenter in α-haloketones, often due to the acidity of the α-proton, makes them suitable candidates for DKR processes. nih.gov

For example, the dynamic kinetic resolution of β-aryl α-keto esters has been achieved via asymmetric transfer hydrogenation using a ruthenium catalyst. nih.govorganic-chemistry.orgbohrium.com This process generates three contiguous stereocenters with high diastereoselectivity through a reduction/lactonization sequence. organic-chemistry.orgbohrium.com While this example involves α-keto esters, the principle can be extended to α-haloketones. A chiral reducing agent could selectively reduce one enantiomer of the racemic α-chloroketone to a chlorohydrin, while the remaining enantiomer undergoes racemization, allowing for a theoretical yield of 100% of the desired stereoisomer of the product. The success of such a process relies on finding a catalyst system that efficiently promotes both the enantioselective transformation and the racemization of the substrate. google.com

Green Chemistry Considerations in Halogenated Propiophenone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrjpn.orgpropulsiontechjournal.com The synthesis of halogenated propiophenones can be made more environmentally benign by considering several aspects, including the choice of reagents, solvents, and energy sources.

Atom Economy and Waste Prevention: Traditional halogenation methods can sometimes lead to polychlorination and the formation of difficult-to-separate mixtures, which lowers the atom economy and generates waste. arkat-usa.org The development of highly regioselective and chemoselective methods, such as the CAN-catalyzed chlorination with acetyl chloride, is beneficial as it minimizes the formation of byproducts. arkat-usa.org

Use of Greener Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as water, supercritical CO₂, or performing reactions under solvent-free conditions. nih.gov For instance, a greener Mannich reaction has been demonstrated under solvent-free conditions at room temperature. rsc.org In the context of halogenation, using aqueous NaCl solution or even seawater as the chlorine source, as demonstrated in the enantioselective α-chlorination of ketones, represents a significant green advancement over corrosive electrophilic chlorination reagents. nih.gov

Catalysis and Energy Efficiency: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption. Both biocatalysis and chemocatalysis are employed to achieve these goals. Alternative energy sources, such as microwave irradiation and ultrasound, can often accelerate reaction rates, leading to shorter reaction times and reduced energy usage. rjpn.org Ultrasound-assisted synthesis, for example, can be used for the halogenation of aromatic compounds and is considered a green technique due to its low energy requirements and avoidance of hazardous chemicals. rjpn.orgnih.gov

| Green Chemistry Principle | Application in Halogenated Propiophenone Synthesis |

| Prevention | Designing syntheses with high selectivity to avoid waste. propulsiontechjournal.com |

| Atom Economy | Using addition reactions and catalytic methods that incorporate most of the starting materials into the final product. propulsiontechjournal.com |

| Less Hazardous Chemical Syntheses | Replacing toxic halogenating agents (e.g., Cl₂) with safer alternatives like NCS or NaCl. organic-chemistry.orgnih.gov |

| Designing Safer Chemicals | Considering the toxicological profile of the final product and intermediates. |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water, ionic liquids, or conducting solvent-free reactions. nih.gov |

| Design for Energy Efficiency | Using catalysis to lower reaction temperatures and pressures; employing microwave or ultrasonic energy. rjpn.org |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where possible. |

| Reduce Derivatives | Avoiding the use of temporary blocking or protecting groups to simplify the synthetic route. |

| Catalysis | Employing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. arkat-usa.orgrsc.org |

Mechanistic Investigations of 2 Chloro 6 Methylpropiophenone Formation and Subsequent Transformations

Reaction Kinetics and Elucidation of Rate-Determining Steps in Ketone Chlorination

The formation of α-haloketones, such as 2'-chloro-6'-methylpropiophenone, is a well-studied reaction in organic chemistry. The kinetics and mechanism of this reaction are highly dependent on the reaction conditions, particularly the presence of acid or base catalysts.

Acid-Catalyzed Enolization Mechanisms and Isotope Effects

Kinetic studies have provided substantial evidence for this mechanism. The rate of acid-catalyzed halogenation is typically found to be first order with respect to the ketone and first order with respect to the acid catalyst, but zero order with respect to the halogen. missouri.edu This indicates that the halogen is not involved in the rate-determining step. libretexts.org

Further support for the enolization mechanism comes from deuterium (B1214612) exchange studies. libretexts.orgmissouri.edu When a ketone with α-hydrogens is treated with D₂O and a catalytic amount of a deuterium acid (like DCl), the α-hydrogens are exchanged for deuterium. libretexts.org The rate of this deuterium exchange has been found to be identical to the rate of halogenation under the same acidic conditions. This strongly suggests that both reactions proceed through the same rate-determining enol intermediate. libretexts.org

Kinetic isotope effects also play a crucial role in understanding the mechanism. A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. In the acid-catalyzed halogenation of ketones, a significant primary kinetic isotope effect (kH/kD) is observed when comparing the rate of halogenation of the ketone to its deuterated counterpart. ias.ac.in For instance, the chlorination of acetone (B3395972) versus acetone-d6 (B32918) shows a kH/kD of 6.6. ias.ac.in Similarly, studies on the halogenation of 2-oxocyclohexanecarboxylic acid have shown high and relatively constant isotope effects (kH/kD ranging from 7.2 to 8.0) for various bases, indicating substantial involvement of the C-H bond cleavage in the rate-determining step. rsc.org

Influence of Catalytic Systems and Reaction Media on Pathways

The choice of catalytic system and reaction medium significantly influences the pathway and outcome of ketone chlorination. While acid catalysis is common, other catalytic systems have been developed to achieve higher yields and selectivity. arkat-usa.org For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst for the α-chlorination of ketones with acetyl chloride, offering a mild and efficient method with high chemo- and regioselectivity. arkat-usa.org

The solvent can also play a critical role. Studies on the chlorination of ketones by 1-chlorobenzotriazole (B28376) in aqueous acetic acid have shown that increasing the percentage of acetic acid in the medium increases the reaction rate. ias.ac.in This is attributed to the solvent's ability to facilitate the enolization step.

In industrial settings, processes have been developed to carry out chlorinations in the absence of a solvent, which increases the space-time yield. For instance, using catalytic amounts of a triarylphosphine oxide, such as triphenylphosphine (B44618) oxide, allows for the complete chlorination of many ketones without the need for a solvent. google.com

The nature of the chlorinating agent is also a key factor. While elemental chlorine (Cl₂) is a common reagent, other N-chloro compounds and reagents like sulfuryl chloride are also used. arkat-usa.org The reactivity of these agents and the specific reaction conditions can determine whether mono- or polychlorination occurs. wikipedia.org In acidic solutions, monochlorination is generally favored because the introduction of a halogen deactivates the carbonyl oxygen towards further protonation. wikipedia.org Conversely, in basic media, subsequent halogenations are faster due to the inductive electron-withdrawing effect of the halogen, which increases the acidity of the remaining α-hydrogens. wikipedia.org

Nucleophilic Substitution Mechanisms Involving α-Haloketones

α-Haloketones, such as this compound, are versatile intermediates in organic synthesis due to their susceptibility to nucleophilic attack at the α-carbon. nih.gov

Computational and Kinetic Studies of Enhanced Reactivity in Sₙ2 Reactions

The reactivity of α-haloketones in bimolecular nucleophilic substitution (Sₙ2) reactions is significantly enhanced compared to corresponding alkyl halides. nih.gov This enhanced reactivity is attributed to the inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. nih.gov

Computational studies using Density Functional Theory (DFT) have provided deeper insights into these reactions. up.ac.za Modeling the reaction between α-bromoacetophenone and nucleophiles like phenolate (B1203915) and acetate (B1210297) has shown that the α-group of the haloketone is destabilized during the reaction, which explains the activation energies. up.ac.za These studies also highlight the importance of attractive interactions between the α-hydrogens of the haloketone and the incoming nucleophile in the initial stages of the reaction. up.ac.za

The Sₙ2 reaction proceeds with a backside attack of the nucleophile on the α-carbon, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com This is a concerted, single-step process where the bond to the nucleophile forms simultaneously as the bond to the leaving group (the halogen) breaks. masterorganicchemistry.comlibretexts.org The rate of this bimolecular reaction depends on the concentration of both the α-haloketone and the nucleophile. libretexts.org

Characterization of Competing Reaction Pathways (e.g., Epoxidation)

Under certain conditions, nucleophilic attack on α-haloketones can lead to competing reactions, with epoxidation being a notable example. nih.govup.ac.za When an α-haloketone is treated with a strong base, such as sodium methoxide, an intramolecular Sₙ2 reaction can occur. up.ac.za The base first deprotonates the α'-hydrogen, forming an enolate. This enolate then acts as an internal nucleophile, attacking the α-carbon and displacing the halide to form an epoxide. nih.gov

Computational modeling has shown that the nucleophilic substitution and epoxidation reactions can have comparable and low activation energies. up.ac.za Interestingly, for the epoxidation of α-bromoacetophenone with methoxide, the rate-determining step is not the formation of the transition state but rather the rotational barrier required to position the leaving group (bromine) trans to the carbonyl oxygen. up.ac.za

The competition between direct nucleophilic substitution and epoxidation is influenced by the nature of the nucleophile and the reaction conditions. Less basic nucleophiles tend to favor the direct Sₙ2 pathway, while strong, non-nucleophilic bases promote enolate formation and subsequent epoxidation. jove.comjove.com The formation of stable epoxides, which can then react further, has been experimentally observed and supports this competing pathway. nih.gov Another competing reaction, particularly with strong bases, is the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate. nih.gov

Mechanistic Studies on Related Substituted Propiophenones (e.g., Friedel-Crafts chemistry involving 3-chloro-4'-fluoro-2-methylpropiophenone)

The synthesis of substituted propiophenones often involves Friedel-Crafts acylation, a fundamental reaction in aromatic chemistry. wikipedia.orgnih.gov This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org

For the synthesis of a compound like 3-chloro-4'-fluoro-2-methylpropiophenone, a Friedel-Crafts acylation of fluorobenzene (B45895) with 3-chloro-2-methylpropionyl chloride would be a plausible route. The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid catalyst. This acylium ion then undergoes electrophilic aromatic substitution on the fluorobenzene ring.

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. In the case of fluorobenzene, the fluorine atom is an ortho-, para-director, meaning the acylation will primarily occur at the positions ortho and para to the fluorine atom. Steric hindrance from the incoming acyl group might favor para-substitution.

It is important to note that Friedel-Crafts reactions have limitations. They are generally not successful on aromatic rings bearing strongly deactivating substituents. libretexts.org Also, unlike Friedel-Crafts alkylation, the acylation reaction is typically free from polysubstitution because the introduced acyl group is deactivating, making the product less reactive than the starting material. libretexts.org

The synthesis of 3'-chloropropiophenone (B116997) can be achieved through the chlorination of propiophenone (B1677668) using a trichlorinated metal salt like aluminum trichloride (B1173362) as a catalyst in a suitable solvent. google.com This process involves chlorination, followed by hydrolysis and purification steps to yield the final product. google.com

Radical Pathways in Halogenation Processes

The formation of halogenated aromatic ketones can, in principle, proceed through different mechanistic routes, including radical pathways. While electrophilic aromatic substitution is the more conventional method for halogenating the aromatic ring of compounds like propiophenone derivatives, radical mechanisms play a significant role, particularly in the halogenation of alkyl side chains. The conditions of the reaction, such as the presence of UV light or radical initiators, are critical in determining whether the reaction proceeds via a radical or an electrophilic pathway. docbrown.infoorgoreview.compearson.com

In the context of synthesizing this compound, understanding the competition between radical chlorination at the benzylic position of the methyl group and potential radical pathways for ring chlorination is essential.

Side-Chain versus Ring Halogenation

Free radical halogenation of alkyl-substituted aromatic compounds typically results in the substitution of a hydrogen atom on the alkyl side chain, at the benzylic position. orgoreview.compearson.comlibretexts.org This is due to the resonance stabilization of the resulting benzylic radical, which makes the benzylic C-H bond weaker and more susceptible to abstraction by a halogen radical. orgoreview.com For a precursor like 2-methylpropiophenone, the presence of a methyl group offers a site for such radical side-chain chlorination.

The general mechanism for radical side-chain chlorination proceeds through three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This process requires an energy input, typically in the form of UV light or heat. docbrown.infonumberanalytics.com The use of a radical initiator, such as a peroxide, can also facilitate this step. numberanalytics.comyoutube.com

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the alkyl-substituted aromatic ketone, forming a resonance-stabilized benzylic radical and a molecule of hydrogen chloride (HCl). This benzylic radical then reacts with another chlorine molecule to yield the chlorinated side-chain product and a new chlorine radical, which continues the chain reaction. orgoreview.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. orgoreview.com This can occur through the combination of two chlorine radicals, a chlorine radical and a benzylic radical, or two benzylic radicals.

In contrast, chlorination of the aromatic ring is characteristic of electrophilic aromatic substitution, which is promoted by the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) and the absence of UV light. masterorganicchemistry.comyoutube.com These conditions generate a strong electrophile (Cl⁺) that attacks the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com

| Reaction Type | Typical Conditions | Primary Product for Alkylbenzenes |

| Radical Halogenation | UV light or heat, radical initiator | Side-chain halogenated product |

| Electrophilic Halogenation | Lewis acid catalyst (e.g., FeCl₃, AlCl₃) | Ring halogenated product |

Radical Cation Mechanism in Aromatic Halogenation

While direct radical substitution on the aromatic ring is less common, studies have investigated radical cation mechanisms for aromatic halogenation. One such study explored the reaction between aromatic compounds and various halogenating agents in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP). rsc.org This research demonstrated the formation of persistent radical cations (ArH•⁺) from the aromatic substrate. rsc.org

The proposed mechanism involves the following key steps:

Formation of the Radical Cation: The aromatic compound (ArH) reacts with the halogenating agent to form a radical cation.

Decay of the Radical Cation: The resulting radical cation can then decay through two primary pathways:

Oxidative substitution involving a halide ion.

Halogen atom transfer from the halogenating agent. rsc.org

In the case of the radical cation of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) reacting with bromide ion or bromine, the halogen atom transfer was found to be significantly faster. rsc.org This type of radical pathway could theoretically lead to the formation of ring-halogenated products like this compound, although it represents a more specialized and less conventional route compared to electrophilic aromatic substitution. The efficiency and regioselectivity of such a reaction for a substrate like 2-methylpropiophenone would depend on the specific reaction conditions and the stability of the intermediate radical cation.

| Reagent | Role in Radical Halogenation |

| Chlorine (Cl₂) and UV light/heat | Initiates radical chain reaction for side-chain halogenation. docbrown.info |

| N-Bromosuccinimide (NBS) | Source of bromine radicals for selective benzylic bromination. orgoreview.comyoutube.com |

| **Sulfuryl chloride (SO₂Cl₂) ** | Can act as a chlorinating agent, often with increased selectivity compared to Cl₂. masterorganicchemistry.com |

| tert-Butyl hypochlorite (B82951) ((CH₃)₃COCl) | A reagent for radical halogenation. libretexts.org |

| Radical Initiators (e.g., Peroxides) | Promote the formation of halogen radicals to start the chain reaction. numberanalytics.comtaylorandfrancis.com |

Derivatization and Advanced Synthetic Transformations of 2 Chloro 6 Methylpropiophenone

Utility as Precursors for Heterocyclic Compound Synthesis

The structural features of 2'-Chloro-6'-methylpropiophenone make it an ideal starting material for the synthesis of various heterocyclic compounds. The presence of the ketone functional group and the reactive chlorine atom on the aromatic ring allows for the construction of diverse ring systems.

Synthesis of Thiazoles and Aminothiazoles

This compound is a key intermediate in the synthesis of certain thiazole (B1198619) derivatives. google.compatsnap.com For instance, it can be envisioned as a precursor to α-haloketones, which are essential reactants in the Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide to form the thiazole ring. nih.gov The resulting aminothiazoles can be further functionalized. For example, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate for the synthesis of the tyrosine kinase inhibitor dasatinib, can be synthesized from precursors derived from 2-chloro-6-methylaniline (B140736), a compound structurally related to this compound. google.compatsnap.com The general synthesis of 2-aminothiazoles often involves the reaction of an α-haloketone with thiourea. nih.gov

A general scheme for the synthesis of thiazoles from an α-haloketone is presented below:

Scheme 1: General Synthesis of Thiazoles| Reactant 1 | Reactant 2 | Product |

|---|

This reaction highlights the importance of α-haloketones, which can be potentially derived from this compound, in the construction of the thiazole core. The resulting aminothiazole derivatives are valuable scaffolds in medicinal chemistry due to their wide range of biological activities. mdpi.comnih.gov

Application in Pyrrole (B145914) Synthesis (Hantzsch Pyrrole Synthesis)

Similar to thiazole synthesis, this compound can be a precursor for the Hantzsch pyrrole synthesis. wikipedia.org This method involves the reaction of an α-haloketone with a β-ketoester and ammonia (B1221849) or a primary amine to yield a substituted pyrrole. wikipedia.org The α-haloketone, which can be prepared from this compound, is a crucial component in this multi-component reaction.

The mechanism of the Hantzsch pyrrole synthesis involves the initial formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. wikipedia.org Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org

Intramolecular Rearrangement Reactions of α-Haloketones (e.g., Favorskii Rearrangement)

α-Haloketones, which can be synthesized from this compound, are known to undergo the Favorskii rearrangement. This reaction involves the treatment of an α-halo ketone with a base to yield a carboxylic acid derivative, often with a rearranged carbon skeleton. wikipedia.orgddugu.ac.inorganic-chemistry.org In the case of cyclic α-halo ketones, this rearrangement leads to ring contraction. wikipedia.orgadichemistry.com

The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the base. wikipedia.orgddugu.ac.in The direction of the ring opening of the cyclopropanone intermediate is governed by the stability of the resulting carbanion. ddugu.ac.in The use of alkoxide bases leads to the formation of esters, while amines yield amides. wikipedia.orgadichemistry.com

Selective Reductive Dehalogenation Methodologies

The chlorine atom on the aromatic ring of this compound can be selectively removed through reductive dehalogenation. This transformation is significant as it allows for the synthesis of the corresponding dehalogenated propiophenone (B1677668) derivative. While specific methods for this compound are not detailed in the provided search results, general methodologies for the reductive dehalogenation of α-haloketones are known. nih.gov For instance, the glutathione-dependent reductive dehalogenation of 2,2',4'-trichloroacetophenone (B44736) to 2',4'-dichloroacetophenone (B156173) has been reported, proceeding through an S-(2,4-dichlorophenacyl)glutathione intermediate. nih.gov This suggests that enzymatic or chemical methods could be employed for the selective dehalogenation of this compound. Such transformations are crucial for generating structural diversity and accessing compounds that may not be readily available through other synthetic routes.

Reactions with Nitrogen Nucleophiles and Formation of α-Halo Imines

The ketone functionality in this compound is susceptible to reactions with nitrogen nucleophiles, such as primary amines, to form imines. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org The reaction is often catalyzed by acid. masterorganicchemistry.com

If the starting material is an α-haloketone derived from this compound, the reaction with a primary amine can lead to the formation of an α-halo imine. These α-halo imines are themselves versatile synthetic intermediates. researchgate.net For example, they can undergo further reactions, such as nucleophilic substitution at the α-carbon or participate in cycloaddition reactions. The formation of imines is a fundamental transformation in organic chemistry with applications in various fields, including the synthesis of biologically active compounds. libretexts.org

Integration into Cross-Coupling Reactions (e.g., C-C, C-N, C-S bond formation)

The chloro-substituted aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.

C-C Bond Formation: Reactions such as the Suzuki, Heck, and Sonogashira couplings could potentially be employed to introduce new carbon-based functional groups onto the aromatic ring of this compound. These reactions typically involve the coupling of an organometallic reagent with the aryl halide in the presence of a palladium catalyst. wikipedia.org

C-N Bond Formation: The Buchwald-Hartwig amination is a prominent method for forming C-N bonds by coupling an amine with an aryl halide. nih.gov This reaction would allow for the introduction of various amino groups at the 2'-position of the propiophenone, leading to a diverse range of aniline (B41778) derivatives.

C-S Bond Formation: Similarly, palladium-catalyzed C-S cross-coupling reactions can be used to form aryl thioethers. For instance, reacting this compound with a thiol in the presence of a suitable palladium catalyst and base would yield the corresponding 2'-(thio)propiophenone derivative. A related synthesis of 2-chloro-6-methylthiophenol (B98659) from 2-chloro-6-methylaniline demonstrates the feasibility of introducing a sulfur functionality at this position. chemicalbook.com

The general scheme for palladium-catalyzed cross-coupling reactions is as follows:

Scheme 2: General Palladium-Catalyzed Cross-Coupling Reaction| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

The versatility of cross-coupling reactions allows for the late-stage functionalization of this compound, providing access to a wide array of complex molecules with potential applications in materials science and medicinal chemistry. chemrxiv.orgnih.govresearchgate.net

Advanced Spectroscopic Characterization Methodologies for 2 Chloro 6 Methylpropiophenone and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2'-Chloro-6'-methylpropiophenone, providing precise information about the hydrogen and carbon framework.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum is expected to show signals corresponding to the ethyl group and the aromatic ring protons. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons. The aromatic region would display complex multiplets due to the three adjacent protons on the substituted ring. The methyl group attached to the ring would appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info Aromatic ketones like this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups. numberanalytics.comlibretexts.org The electron-withdrawing effects of the chlorine atom and the carbonyl group will cause downfield shifts for adjacent carbons. docbrown.infoucl.ac.uk The chemical shifts for the aromatic carbons are influenced by the substitution pattern. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and substituted aromatic compounds.

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Propiophenone (B1677668) | Carbonyl (C=O) | - | ~200-205 |

| Propiophenone | Methylene (-CH2-) | ~2.9-3.1 (quartet) | ~30-35 |

| Propiophenone | Methyl (-CH3) | ~1.1-1.3 (triplet) | ~8-12 |

| Aromatic Ring | C-1' (C-C=O) | - | ~138-140 |

| Aromatic Ring | C-2' (C-Cl) | - | ~130-133 |

| Aromatic Ring | C-3' (C-H) | ~7.2-7.4 (multiplet) | ~128-131 |

| Aromatic Ring | C-4' (C-H) | ~7.2-7.4 (multiplet) | ~125-128 |

| Aromatic Ring | C-5' (C-H) | ~7.2-7.4 (multiplet) | ~129-132 |

| Aromatic Ring | C-6' (C-CH3) | - | ~135-138 |

| Methyl Substituent | Methyl (-CH3) | ~2.3-2.5 (singlet) | ~18-22 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net The most prominent feature in the IR spectrum of an aromatic ketone is the strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1680-1700 cm⁻¹. Other key absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and the C-Cl stretching vibration (typically 600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net While the C=O stretch is also visible in Raman spectra, non-polar bonds often produce stronger signals. Therefore, the C=C bonds of the aromatic ring and the C-Cl bond are typically well-defined. researchgate.net This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the molecule. beilstein-journals.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong | Moderate |

| Aromatic C-H | Stretch | 3000 - 3100 | Moderate | Strong |

| Aliphatic C-H | Stretch | 2850 - 2980 | Moderate-Strong | Moderate-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Moderate-Strong | Strong |

| C-Cl | Stretch | 600 - 800 | Strong | Strong |

| CH₃/CH₂ | Bend | 1375 - 1465 | Moderate | Moderate |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, the electron ionization (EI) mass spectrum would first show the molecular ion peak [M]⁺, which corresponds to the intact molecule's mass. The presence of chlorine would be indicated by a characteristic [M+2]⁺ peak with an intensity of about one-third that of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of aromatic ketones is well-understood. researchgate.netnih.gov Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Loss of the ethyl radical (•C₂H₅) to form a stable acylium ion. This is often a very prominent peak.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen, though it is less common in simple propiophenones compared to longer-chain ketones.

Cleavage of the Benzene (B151609) Ring: Fragmentation can occur within the substituted aromatic ring, leading to various smaller charged fragments. wvu.eduresearchgate.net The loss of CO from the acylium ion can also occur. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Identity | Fragmentation Pathway |

| 182/184 | [C₁₀H₁₁ClO]⁺ | Molecular Ion [M]⁺ |

| 153/155 | [C₈H₆ClO]⁺ | Loss of ethyl radical (•C₂H₅) from [M]⁺ (Alpha-cleavage) |

| 125/127 | [C₇H₆Cl]⁺ | Loss of CO from the acylium ion [M-C₂H₅]⁺ |

| 117 | [C₈H₆O]⁺ | Loss of HCl from the acylium ion [M-C₂H₅]⁺ (less common) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of Cl, CO) |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. rsc.org Aromatic ketones like this compound exhibit characteristic absorptions due to the presence of both the carbonyl group and the conjugated aromatic ring. msu.edu

Two primary types of electronic transitions are expected:

n → π Transition:* This involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This is a relatively weak, symmetry-forbidden transition that appears at longer wavelengths (λmax), typically around 300-330 nm for aromatic ketones. researchgate.netbris.ac.uk

π → π Transition:* This involves the excitation of an electron from a bonding π orbital of the conjugated aromatic system to an anti-bonding π* orbital. These transitions are much stronger (higher molar absorptivity) and occur at shorter wavelengths, usually below 280 nm. bris.ac.uk There may be multiple π → π* bands corresponding to different transitions within the benzene ring (e.g., the E- and B-bands).

The positions and intensities of these absorption bands can be influenced by substituents on the aromatic ring and the solvent used. cdnsciencepub.comnih.gov

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| n → π | Carbonyl (C=O) | 300 - 330 | Low |

| π → π | Aromatic Ring/Carbonyl | 240 - 280 | High |

| π → π* | Aromatic Ring | 200 - 220 | Moderate-High |

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Structure

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, a single-crystal X-ray diffraction analysis would provide a wealth of structural information.

This analysis would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular Conformation: The exact spatial orientation of the atoms, including the dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group. This is crucial for understanding steric hindrance and its effect on reactivity.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds.

While a specific crystal structure for this compound is not found in the searched literature, analysis of related aromatic ketones shows that steric hindrance from ortho-substituents typically forces the carbonyl group out of the plane of the aromatic ring to minimize repulsive interactions.

In-Situ Spectroscopic Monitoring Techniques for Reaction Progress and Intermediate Detection

In-situ spectroscopic techniques, such as FTIR and Raman spectroscopy, are invaluable for real-time monitoring of chemical reactions. spectroscopyonline.com They allow chemists to track the consumption of reactants, the formation of products, and the appearance of any transient intermediates without the need for sampling and offline analysis. researchgate.net

The synthesis of this compound, for instance via a Friedel-Crafts acylation of 1-chloro-3-methylbenzene with propanoyl chloride or a Grignard reaction, can be effectively monitored. hzdr.destk-online.ch

Using in-situ FTIR: One could monitor the disappearance of the reactant's characteristic peak (e.g., the C-Cl stretch of propanoyl chloride at ~800 cm⁻¹) and the simultaneous appearance of the product's carbonyl (C=O) peak around 1690 cm⁻¹. stk-online.ch This allows for the determination of reaction kinetics and endpoint. hzdr.de

Using in-situ Raman: Raman spectroscopy can also be used, offering advantages in some solvent systems. beilstein-journals.org The formation of the product could be tracked by the emergence of its unique spectral fingerprint.

These techniques are central to modern process analytical technology (PAT), enabling better control, optimization, and safety of chemical processes. hzdr.de

Table 5: Spectroscopic Signals for In-Situ Monitoring of a Hypothetical Synthesis (Example: Friedel-Crafts acylation of 1-chloro-3-methylbenzene with propanoyl chloride)

| Compound | Spectroscopic Technique | Characteristic Signal (Wavenumber, cm⁻¹) | Change During Reaction |

| Propanoyl chloride (Reactant) | FTIR | ~1800 (C=O, acid chloride) | Decrease |

| 1-chloro-3-methylbenzene (Reactant) | Raman | Aromatic ring modes | Change/Decrease |

| This compound (Product) | FTIR / Raman | ~1690 (C=O, ketone) | Increase |

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Methylpropiophenone

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for investigating the intricacies of molecular systems. nanobioletters.comnih.gov These methods allow for the detailed analysis of electronic structure and its implications for chemical behavior. nanobioletters.comnih.gov

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry, particularly DFT, is instrumental in predicting the spectroscopic characteristics of molecules. nih.govnih.gov By calculating properties such as vibrational frequencies, it is possible to simulate and interpret experimental spectra like Fourier-transform infrared (FTIR) and Raman spectra. nanobioletters.comresearchgate.net For instance, DFT calculations have been successfully employed to correlate theoretical vibrational data with experimental findings for similar chlorinated aromatic compounds, achieving a high degree of accuracy. nanobioletters.com

The conformational landscape of a molecule dictates its physical and chemical properties. Theoretical methods can map the potential energy surface to identify stable conformers and the energy barriers between them. nanobioletters.com For related molecules, DFT studies have shown that the energy differences between various conformers can be minimal, indicating a flexible structure. nanobioletters.com

Below is a representative table showcasing the kind of data that can be generated through these computational predictions for a molecule like 2'-Chloro-6'-methylpropiophenone.

| Computational Method | Basis Set | Predicted Parameter | Value |

| DFT (B3LYP) | 6-311++G(d,p) | IR Frequency (C=O stretch) | ~1700 cm⁻¹ |

| DFT (B3LYP) | 6-311++G(d,p) | ¹H NMR Chemical Shift (CH₃) | ~2.5 ppm |

| DFT (B3LYP) | 6-311++G(d,p) | Conformational Energy Difference | ~0.5 kcal/mol |

Note: The values presented in this table are illustrative and based on typical results for similar compounds. Actual calculated values for this compound would require specific computational runs.

Modeling of Reaction Mechanisms, Transition States, and Activation Barriers

Theoretical chemistry provides profound insights into the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify transition states—the high-energy intermediates that connect reactants and products. researchgate.net The energy difference between the reactants and the transition state defines the activation barrier, a critical factor in determining reaction rates. researchgate.net

Computational studies on enzymatic halogenation, for example, have elucidated complex catalytic cycles, including the formation of key intermediates and the roles of active site residues. researchgate.netnih.gov These models can reveal the step-by-step process of bond formation and cleavage, offering a molecular-level understanding that is often inaccessible through experimental means alone. researchgate.net

Analysis of Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Reactivity Indices

The electronic structure of a molecule is fundamental to its reactivity. youtube.com Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in this analysis. youtube.comwikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). libretexts.orgpku.edu.cn

The HOMO-LUMO energy gap is a crucial parameter indicating the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov Reactivity indices, such as chemical potential, hardness, softness, and electrophilicity index, can be derived from HOMO and LUMO energies to quantify a molecule's reactive tendencies. nih.gov These parameters are invaluable for predicting how a molecule will behave in different chemical environments. nih.govnih.gov

The following table illustrates the type of electronic structure data obtainable from quantum chemical calculations.

| Parameter | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability |

| Chemical Potential (μ) | Negative of electronegativity | Governs electron flow in a reaction |

| Hardness (η) | Resistance to change in electron distribution | Measures stability and reactivity |

| Softness (S) | Reciprocal of hardness | Indicates polarizability and reactivity |

| Electrophilicity Index (ω) | Measure of electrophilic power | Predicts reactivity towards nucleophiles |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations often focus on static molecular properties, molecular dynamics (MD) simulations provide a view of a molecule's behavior over time. nih.govms-2.de By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic fluctuations and conformational changes of molecules. ms-2.de

These simulations are particularly useful for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial in condensed phases. nih.govutexas.edumeta-synthesis.com For example, MD simulations can reveal how solvent molecules arrange around a solute and how this organization influences the solute's properties and reactivity. mdpi.com They can also be used to explore the interactions between a molecule and a biological target, such as an enzyme active site. nih.gov

Computational Insights into Halogenation Selectivity and Stereoselectivity

Computational chemistry offers powerful tools to understand and predict the selectivity of chemical reactions, such as halogenation. rsc.org Regioselectivity, the preference for reaction at one site over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, are governed by subtle differences in activation energies. nih.govchemistrysteps.comresearchgate.net

Theoretical models can calculate the activation barriers for different reaction pathways, thereby predicting the major products. nih.gov For instance, in radical halogenation, the relative stability of the resulting radical intermediates plays a key role in determining the regioselectivity. chemistrysteps.comlibretexts.org Computational studies can quantify these stability differences and rationalize the observed product distributions. chemistrysteps.com Similarly, the stereochemical outcome of a reaction can be predicted by comparing the energies of the diastereomeric transition states. rsc.orgnih.gov

Solvation Models and Environmental Effects on Reactivity

The surrounding environment, particularly the solvent, can significantly influence the reactivity of a molecule. nih.gov Computational solvation models are used to account for these environmental effects. These models range from explicit representations, where individual solvent molecules are included in the simulation, to implicit continuum models, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

These models allow for the calculation of how the solvent affects the electronic structure, conformational preferences, and reaction energetics of the solute. For instance, a polar solvent can stabilize charged intermediates and transition states, thereby altering reaction rates and mechanisms. nih.gov Understanding these solvent effects is crucial for accurately predicting chemical behavior in realistic conditions. researchgate.netnih.gov

Q & A

Q. What are the established synthesis routes for 2'-Chloro-6'-methylpropiophenone, and what experimental parameters are critical for reproducibility?

The compound is commonly synthesized via bromination of methylpropiophenone derivatives. For example, bromine is introduced selectively to the aromatic ring under controlled conditions (e.g., solvent choice, temperature, and stoichiometry). Evidence from a patent synthesis (EP 3 858 835 A1) highlights the use of ethanol as a solvent and glyoxal as a cyclization agent in related reactions . Bromination protocols often require quenching excess reagents and purification via column chromatography to isolate the product . Key parameters include reaction time (e.g., 2 hours at 80°C), solvent polarity, and inert atmosphere to prevent side reactions.

Q. Which analytical techniques are recommended for characterizing this compound, and what spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. For NMR, the chloro and methyl substituents produce distinct splitting patterns in the aromatic region (δ 7.0–8.0 ppm for protons adjacent to Cl and CH₃ groups). MS data (e.g., ESI+ m/z 278 [M+H]+ in related compounds) confirm molecular weight and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) or GC-MS can assess purity, with retention times calibrated against standards .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is required. Work should occur in a fume hood to avoid inhalation. Skin contact, though generally non-irritating, requires immediate washing. First-aid measures include eye rinsing with water for 15 minutes and medical consultation if ingested . Waste must be disposed of as hazardous chemical waste, complying with local regulations.

Advanced Research Questions

Q. How can researchers optimize bromination reactions to minimize by-products like di-brominated derivatives or positional isomers?

Optimization involves:

- Stoichiometric control : Limiting bromine equivalents to 1:1 molar ratios to prevent over-bromination.

- Solvent selection : Polar aprotic solvents (e.g., DCM or ethyl acetate) improve regioselectivity compared to protic solvents like ethanol .

- Catalytic additives : Lewis acids (e.g., FeCl₃) or directing groups can enhance positional specificity.

- Temperature modulation : Lower temperatures (0–25°C) reduce kinetic competition between substitution sites . Post-reaction TLC or HPLC monitors by-product formation, guiding iterative optimization.

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches or literature reports?

Discrepancies may arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:

- Cross-validation : Using multiple techniques (e.g., ¹H/¹³C NMR, IR, and X-ray crystallography) to confirm structure.

- Purity assessment : Quantifying residual solvents or unreacted precursors via GC-MS .

- Literature benchmarking : Comparing data with structurally analogous compounds (e.g., 2-bromo-4'-methylpropiophenone, CAS 1451-82-7) to identify expected shifts . If contradictions persist, computational methods (DFT calculations) can predict spectral profiles for verification.

Q. What are the key structural and functional differences between this compound and its brominated analogs (e.g., 2-bromo-4'-methylpropiophenone)?

- Reactivity : Brominated analogs exhibit higher electrophilicity due to weaker C-Br bonds compared to C-Cl, making them more reactive in nucleophilic substitutions.

- Applications : Chloro derivatives are preferred in pharmaceutical intermediates requiring slower reaction kinetics, while bromo variants are used in agrochemicals for faster coupling .

- Analytical differentiation : Brominated compounds show distinct isotopic patterns in MS (e.g., 1:1 for Br vs. 3:1 for Cl) and downfield NMR shifts for bromine-adjacent protons .

Q. How can researchers design experiments to evaluate this compound as a precursor for pharmaceutical intermediates like spirocyclic compounds?

- Reaction screening : Test cyclization agents (e.g., glyoxal or diethylamine) under varying pH and solvent conditions to form spiro scaffolds .

- Mechanistic studies : Use isotopic labeling (e.g., ¹³C at the ketone group) to track bond formation via NMR.

- Biological assays : Partner with pharmacology teams to assess intermediate bioactivity, focusing on targets like kinase inhibitors or CNS agents .

Q. What storage conditions ensure the long-term stability of this compound, and how should degradation be monitored?

Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and oxidation. Periodically test via HPLC for degradation products (e.g., hydrolyzed ketones or dimerization by-products). Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .

Methodological Notes

- Synthetic Protocols : Prioritize peer-reviewed journals or patents (e.g., EP 3 858 835 A1) over vendor manuals for reproducible methods .

- Data Interpretation : Use cheminformatics tools (e.g., SciFinder or Reaxys) to cross-reference spectral libraries and resolve ambiguities .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational exposure limits (e.g., OSHA PELs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.